molecular formula C11H19NO B15255840 2-[1-(Aminomethyl)cyclobutyl]bicyclo[3.1.0]hexan-2-ol

2-[1-(Aminomethyl)cyclobutyl]bicyclo[3.1.0]hexan-2-ol

Cat. No.: B15255840
M. Wt: 181.27 g/mol
InChI Key: ZTDDEGAGWDYEBJ-UHFFFAOYSA-N
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Description

2-[1-(Aminomethyl)cyclobutyl]bicyclo[310]hexan-2-ol is a complex organic compound with the molecular formula C₁₁H₁₉NO This compound features a bicyclic structure, which includes a cyclobutyl group and a bicyclo[310]hexane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Aminomethyl)cyclobutyl]bicyclo[3.1.0]hexan-2-ol typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using either an organic or an iridium photoredox catalyst under blue LED irradiation . The reaction is highly diastereoselective, especially when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Aminomethyl)cyclobutyl]bicyclo[3.1.0]hexan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to convert the aminomethyl group into a primary amine.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Primary amines or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[1-(Aminomethyl)cyclobutyl]bicyclo[3.1.0]hexan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[1-(Aminomethyl)cyclobutyl]bicyclo[3.1.0]hexan-2-ol is not fully understood. its unique structure allows it to interact with various molecular targets, potentially affecting multiple pathways. The aminomethyl group can form hydrogen bonds, while the bicyclic structure can provide rigidity, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(Aminomethyl)cyclobutyl]bicyclo[310]hexan-2-ol is unique due to its combination of a cyclobutyl group and a bicyclo[310]hexane moiety, along with the presence of both an aminomethyl and a hydroxyl group

Properties

Molecular Formula

C11H19NO

Molecular Weight

181.27 g/mol

IUPAC Name

2-[1-(aminomethyl)cyclobutyl]bicyclo[3.1.0]hexan-2-ol

InChI

InChI=1S/C11H19NO/c12-7-10(3-1-4-10)11(13)5-2-8-6-9(8)11/h8-9,13H,1-7,12H2

InChI Key

ZTDDEGAGWDYEBJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CN)C2(CCC3C2C3)O

Origin of Product

United States

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